![molecular formula C20H12O3 B362678 2-Benzoyl-3h-benzo[f]chromen-3-one CAS No. 4852-81-7](/img/structure/B362678.png)

2-Benzoyl-3h-benzo[f]chromen-3-one

Overview

Description

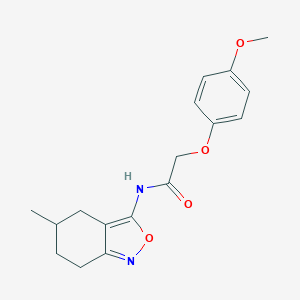

2-Benzoyl-3h-benzo[f]chromen-3-one is a chemical compound with the molecular formula C20H12O3 . It is also known by other names such as 3-Benzoylbenzo[f]coumarin .

Synthesis Analysis

The synthesis of 2-Benzoyl-3h-benzo[f]chromen-3-one has been reported in several studies. For instance, a series of derivatives were selectively prepared in high yields under microwave irradiation . Another study reported a new and simple synthesis of 3H-Benzo[f]chromen-3-one derivatives .Molecular Structure Analysis

The molecular structure of 2-Benzoyl-3h-benzo[f]chromen-3-one consists of 20 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact mass is 300.078644 Da .Chemical Reactions Analysis

The fluorescence quenching mechanism has been studied for this compound. Efficient fluorescence quenching was observed between a nonfluorescent aniline and the fluorophore 2-acetyl-3H-benzo[f]chromen-3-one in binary solvent mixtures of acetonitrile and 1,4-dioxane at room temperature .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 535.0±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has a molar refractivity of 87.3±0.3 cm3, and a molar volume of 226.2±3.0 cm3 .Scientific Research Applications

Antidepressant Activities

“2-Benzoyl-3h-benzo[f]chromen-3-one” derivatives have been studied for their potential as antidepressants. In a study, derivatives of this compound showed significant antidepressant activity in mice when tested in forced swimming tests . This suggests that these compounds could be promising candidates for the development of new antidepressants with high biological activity and minimal side effects.

Anticonvulsant Properties

The same set of derivatives also exhibited anticonvulsant activities. Some compounds were effective in inhibiting convulsions in the maximal electroshock seizure (MES) test, indicating their potential use in treating epilepsy .

Anti-inflammatory Applications

Derivatives of “2-Benzoyl-3h-benzo[f]chromen-3-one” have been synthesized with non-steroidal anti-inflammatory drug moieties. These novel compounds have shown good yields and have been characterized for their anticancer and antimicrobial activity, suggesting their use in anti-inflammatory applications .

Antimicrobial Activity

The synthesized compounds bearing “2-Benzoyl-3h-benzo[f]chromen-3-one” have been evaluated for their antimicrobial activity. Some of these compounds displayed good activity compared to standard drugs, which could be beneficial in developing new antimicrobial agents .

Anticancer Potential

The cytotoxicity of these compounds has been assessed, and some have shown promising results in comparison to standard drugs. This indicates the potential of “2-Benzoyl-3h-benzo[f]chromen-3-one” derivatives in cancer research and treatment .

Biochemical and Biological Imaging

Due to their light emission properties, certain derivatives of “2-Benzoyl-3h-benzo[f]chromen-3-one” have been designed as organic fluorescent materials. These compounds could have applications in biochemical and biological imaging, aiding in research and diagnostics .

Safety and Hazards

Mechanism of Action

Pharmacokinetics

The compound’s molecular properties suggest it may have a high degree of lipophilicity, as indicated by its acd/logp value of 445 . This could potentially impact its bioavailability and distribution within the body.

Result of Action

Some studies suggest that the compound may have antidepressant effects . Specifically, administration of similar compounds has resulted in significant decreases in inactivity duration, revealing antidepressant effects in a dose-dependent manner .

properties

IUPAC Name |

2-benzoylbenzo[f]chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O3/c21-19(14-7-2-1-3-8-14)17-12-16-15-9-5-4-6-13(15)10-11-18(16)23-20(17)22/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPGTVYDWHSNLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964079 | |

| Record name | 2-Benzoyl-3H-naphtho[2,1-b]pyran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoyl-3h-benzo[f]chromen-3-one | |

CAS RN |

4852-81-7 | |

| Record name | 2-Benzoyl-3H-naphtho[2,1-b]pyran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(diethylamino)ethyl]-N-(2,6-dimethyl-4-pyrimidinyl)amine](/img/structure/B362602.png)

![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one](/img/structure/B362610.png)

![4-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B362611.png)

![Methyl 4-[3-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-5-isoxazolyl]phenyl ether](/img/structure/B362630.png)

![4-methoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B362634.png)

![4-{Methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B362649.png)

![4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B362653.png)

![N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B362654.png)

![2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B362658.png)

![isoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B362662.png)

![5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B362680.png)